molecular formula C8H11ClFNO B2670845 4-[(1S)-1-aminoethyl]-3-fluorophenol hydrochloride CAS No. 2460740-40-1

4-[(1S)-1-aminoethyl]-3-fluorophenol hydrochloride

Cat. No.: B2670845
CAS No.: 2460740-40-1
M. Wt: 191.63
InChI Key: HJWKIQNUFBURKV-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-[(1S)-1-aminoethyl]-3-fluorophenol hydrochloride involves several steps. One common method includes the reaction of 3-fluorophenol with (S)-1-aminoethanol under specific conditions to introduce the aminoethyl group. The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired stereochemistry . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

4-[(1S)-1-aminoethyl]-3-fluorophenol hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-[(1S)-1-aminoethyl]-3-fluorophenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-[(1S)-1-aminoethyl]-3-fluorophenol hydrochloride can be compared with other similar compounds, such as:

  • 4-[(1S)-1-aminoethyl]-3-chlorophenol hydrochloride
  • 4-[(1S)-1-aminoethyl]-3-bromophenol hydrochloride
  • 4-[(1S)-1-aminoethyl]-3-iodophenol hydrochloride

These compounds share a similar structure but differ in the halogen atom present on the phenol ring. The presence of different halogens can influence the compound’s reactivity, biological activity, and other properties, highlighting the uniqueness of this compound .

Properties

IUPAC Name

4-[(1S)-1-aminoethyl]-3-fluorophenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.ClH/c1-5(10)7-3-2-6(11)4-8(7)9;/h2-5,11H,10H2,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWKIQNUFBURKV-JEDNCBNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)O)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)O)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.